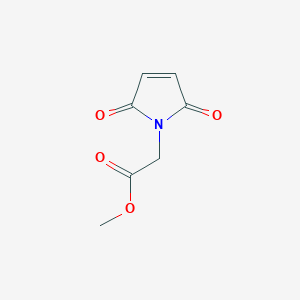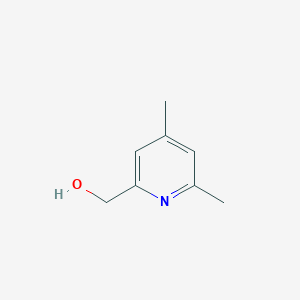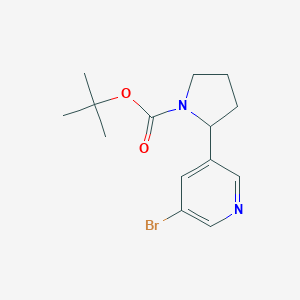
N-甲基-2,3-二氢-1H-茚-2-胺盐酸盐
描述
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound that belongs to the class of indane derivatives It is known for its unique structure, which includes an indane backbone with an amine group and a methyl substitution
科学研究应用
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用机制
Target of Action
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 2,3-dihydro-1H-inden-2-yl(methyl)amine(HCl), primarily targets the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain.
Mode of Action
The compound acts as a highly selective norepinephrine reuptake inhibitor and releasing agent . By inhibiting the reuptake of norepinephrine, it increases the concentration of norepinephrine in the synaptic cleft, leading to prolonged neurotransmitter action.
Result of Action
The primary result of the compound’s action is the prolonged activity of norepinephrine in the brain . This can lead to various effects, such as increased alertness and arousal, and potentially beneficial effects on attention and response actions.
生化分析
Biochemical Properties
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride interacts with several enzymes and proteins. It has been identified as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors . The nature of these interactions involves binding to these receptors, which can influence the biochemical reactions within the cell.
Cellular Effects
The effects of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a norepinephrine reuptake inhibitor can affect the concentration of norepinephrine in the synaptic cleft, thereby influencing cell signaling .
Molecular Mechanism
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride exerts its effects at the molecular level through several mechanisms. It binds to various receptors, inhibiting or activating enzymes, and causing changes in gene expression . For example, as a norepinephrine reuptake inhibitor, it prevents the reabsorption of norepinephrine into the presynaptic neuron, increasing the amount of norepinephrine available to bind to receptors on the postsynaptic neuron .
Dosage Effects in Animal Models
The effects of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride vary with different dosages in animal models. While specific threshold effects, toxic or adverse effects at high doses are not fully documented, it’s known to reduce nociception and inhibit exploratory activity in mice .
Metabolic Pathways
It’s known to interact with several enzymes and receptors, which suggests it may be involved in multiple metabolic pathways .
Transport and Distribution
Given its interactions with various receptors, it’s likely that it may be transported and distributed via these receptor-mediated pathways .
Subcellular Localization
Given its interactions with various receptors, it’s likely localized to areas of the cell where these receptors are present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-2-amine with methylating agents under controlled conditions. One common method includes the use of formaldehyde and dimethylamine in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.
Industrial Production Methods
In an industrial setting, the production of N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified through recrystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can result in a variety of N-substituted derivatives.
相似化合物的比较
Similar Compounds
2-Aminoindane: A structurally similar compound with applications in neurological research.
N-methyl-2-aminoindane: Another related compound with similar biological activities.
2,3-Dihydro-1H-inden-2-amine: The parent compound without the methyl substitution.
Uniqueness
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHHRJNFKMLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344514 | |
| Record name | N-Methylindan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-85-2 | |
| Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylindan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


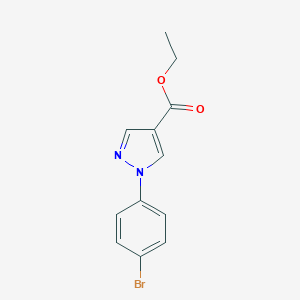

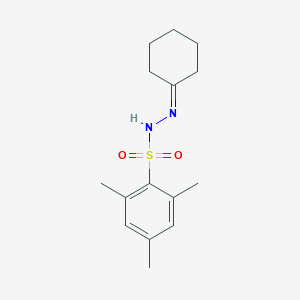
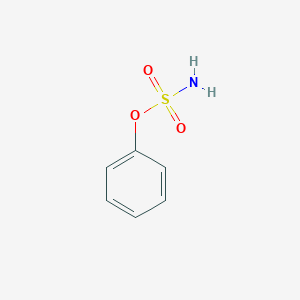
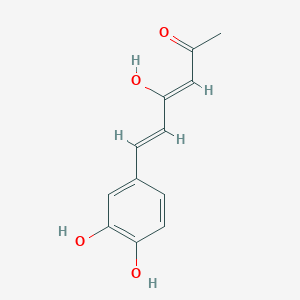
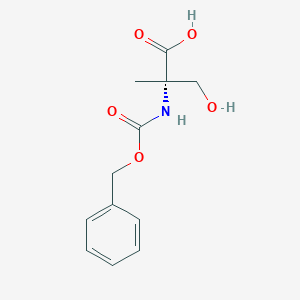
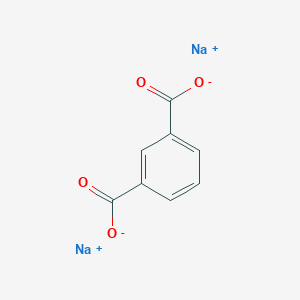
![Methyl 6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B173176.png)

